2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazinylpyridine-3-boronic acid pinacol ester is a chemical compound with the empirical formula C15H24BN3O2 and a molecular weight of 289.18 g/mol . It is a boronic ester derivative, which is commonly used in organic synthesis and medicinal chemistry due to its ability to form stable complexes with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinylpyridine-3-boronic acid pinacol ester typically involves the reaction of 2-piperazinylpyridine with boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
The process would be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Piperazinylpyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronic esters with different substituents.
Substitution: It can undergo substitution reactions where the piperazinyl or pyridine groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce different boronic esters .
Scientific Research Applications
2-Piperazinylpyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Piperazinylpyridine-3-boronic acid pinacol ester involves its ability to form stable complexes with various biomolecules. This is primarily due to the boronic acid group’s affinity for diols and other nucleophiles, which allows it to interact with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxypyridine-3-boronic acid pinacol ester
- 2-Morpholinopyridine-3-boronic acid pinacol ester
- 2-Cyanopyridine-3-boronic acid pinacol ester
Uniqueness
2-Piperazinylpyridine-3-boronic acid pinacol ester is unique due to its piperazinyl group, which provides additional sites for chemical modification and interaction with biological targets. This makes it particularly useful in medicinal chemistry and drug design .
Properties
Molecular Formula |
C15H24BN3O2 |
---|---|
Molecular Weight |
289.18 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-19-13(11)12-10-17-8-9-18-12/h5-7,12,17-18H,8-10H2,1-4H3 |
InChI Key |
HELXKXCTBOZTBL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3CNCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.